

An In-depth Technical Guide to 2-Allylcyclohexanone: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Allylcyclohexanone

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Abstract

2-Allylcyclohexanone is a versatile organic compound characterized by a cyclohexanone ring substituted with an allyl group at the alpha-position. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity. Its utility as a key intermediate in the synthesis of more complex molecules, particularly in the flavor, fragrance, and pharmaceutical industries, is also highlighted. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data.

Chemical Structure and Identification

2-Allylcyclohexanone is a cyclic ketone with the molecular formula $C_9H_{14}O$. The structure consists of a six-membered carbon ring containing a carbonyl functional group, with an allyl group ($-CH_2CH=CH_2$) attached to the adjacent carbon atom (C2).

Systematic IUPAC Name: 2-(prop-2-en-1-yl)cyclohexan-1-one^[1]

Common Synonyms: 2-(2-Propenyl)cyclohexanone, 2-Allylcyclohexan-1-one^{[1][2][3]}

Key Identifiers:

- CAS Number: 94-66-6[4]
- Molecular Formula: C₉H₁₄O[1][4]
- Molecular Weight: 138.21 g/mol [1][3][4][5]
- InChI Key: UPGHEUSRLZSXAE-UHFFFAOYSA-N[2][6][7]
- SMILES: C=CCC1CCCCC1=O[2][6]

Physicochemical Properties

2-Allylcyclohexanone is a clear, colorless to pale yellow liquid with a distinct, often described as sweet and floral, odor.[2][4] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[4]

Table 1: Physical Properties of **2-Allylcyclohexanone**

Property	Value	Reference(s)
Appearance	Clear, colorless to pale yellow liquid	[4]
Boiling Point	195-197 °C (at 760 mmHg)	[4]
94 °C (at 23 mmHg)	[6][8]	
86-88 °C (at 15 mmHg)	[4]	
Density	0.927 g/mL at 25 °C	[6][8]
~0.94 g/mL	[4]	
Refractive Index (n _D ²⁰)	1.469	[6][8]
Solubility	Soluble in organic solvents, insoluble in water	[4]
Flash Point	113 °C (closed cup)	[6]

Spectroscopic Data

The structure of **2-allylcyclohexanone** can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework.

Table 2: NMR Spectroscopic Data for **2-Allylcyclohexanone** (CDCl_3)

^1H NMR	^{13}C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
5.76 (dddd, $J = 17.0, 10.2, 8.0, 6.5$ Hz, 1H, -CH=CH ₂)	212.5 (C=O)
4.96-5.05 (m, 2H, -CH=CH ₂)	136.5 (-CH=CH ₂)
2.40-2.50 (m, 1H)	116.2 (-CH=CH ₂)
2.22-2.39 (m, 3H)	50.2 (C2)
1.98-2.11 (m, 2H)	42.0
1.63-1.80 (m, 4H)	33.7
33.4	
27.9	
24.9	
Data sourced from Organic Syntheses Procedure. [9]	

Infrared (IR) Spectroscopy

The IR spectrum of **2-allylcyclohexanone** exhibits characteristic absorption bands for its functional groups. A strong absorption band is observed in the region of 1715 cm^{-1} , which is typical for the C=O stretching vibration of a saturated six-membered ring ketone.[\[10\]](#) Bands

corresponding to the C=C stretching of the allyl group are expected around 1640 cm^{-1} , and the vinylic C-H stretching vibrations are typically observed just above 3000 cm^{-1} .

Mass Spectrometry (MS)

In the mass spectrum of **2-allylcyclohexanone**, the molecular ion peak $[M]^+$ is observed at $m/z = 138$. Common fragmentation patterns for cyclic ketones include α -cleavage and McLafferty rearrangement, which would lead to characteristic fragment ions.^[10]

Reactivity and Synthesis

2-Allylcyclohexanone is a valuable synthetic intermediate due to the reactivity of its three main components: the ketone carbonyl group, the enolizable α -protons, and the allylic double bond. It can undergo a variety of chemical transformations, including:

- Reduction of the ketone to a secondary alcohol.
- Oxidation reactions.^[11]
- Substitution at the α -carbon.
- Addition reactions at the double bond of the allyl group.

It serves as a precursor for the synthesis of various organic compounds, such as bicyclo[3.3.1]non-2-en-9-one and R-(-)-epilachnene, a defensive substance from the Mexican bean beetle.^[12]

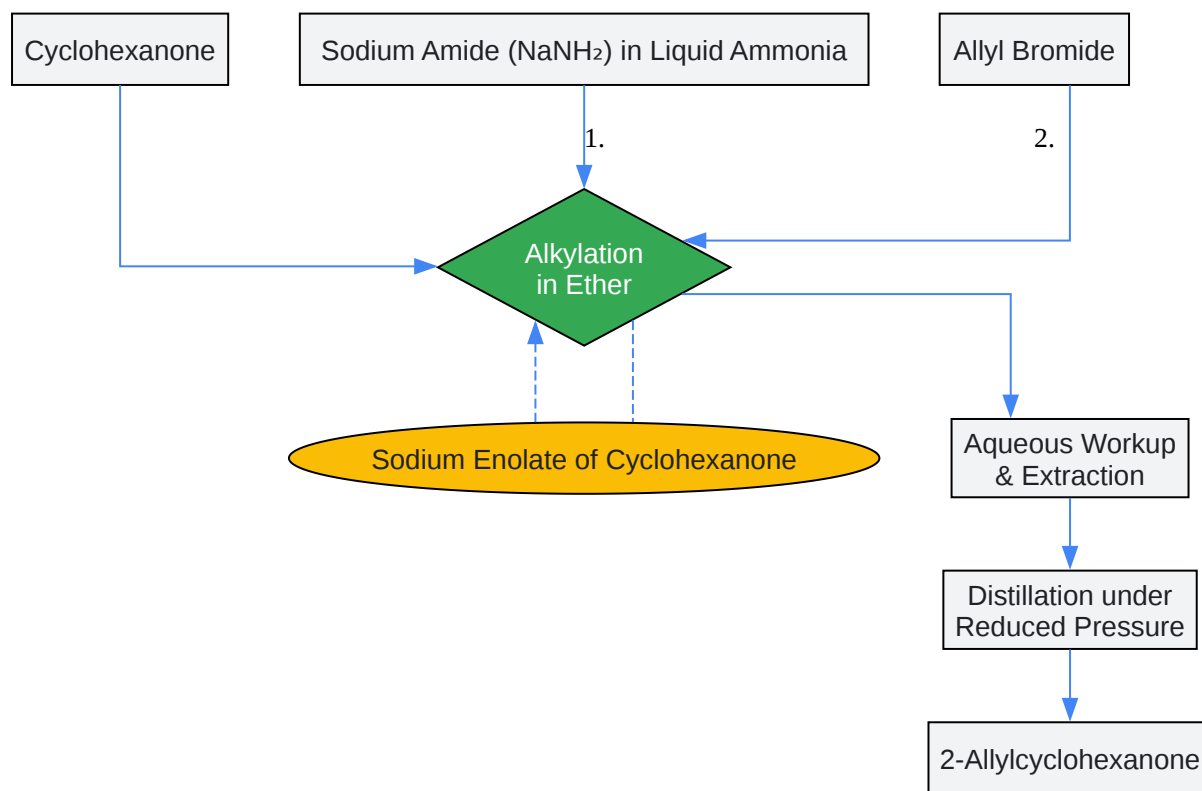
Experimental Protocols

The synthesis of **2-allylcyclohexanone** can be achieved through several methods. Below are detailed protocols adapted from Organic Syntheses.

Synthesis via Alkylation of Cyclohexanone Enolate

This method involves the generation of the cyclohexanone enolate followed by alkylation with an allyl halide.

Workflow Diagram:



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Caption: Synthetic workflow for **2-allylcyclohexanone** via enolate alkylation.

Methodology:

- **Enolate Formation:** In a flask equipped with a stirrer and a condenser, sodium amide is prepared by adding metallic sodium to liquid ammonia with a catalytic amount of ferric nitrate.[2] After the formation of sodium amide is complete, a solution of cyclohexanone in dry ether is added dropwise to form the sodium enolate.[2]
- **Alkylation:** The suspension of the sodium enolate is then treated with allyl bromide, added at a rate to maintain a gentle reflux. The reaction mixture is stirred for several hours.[2]

- **Workup and Isolation:** After the reaction is complete, the mixture is cooled, and water is carefully added to dissolve the sodium bromide formed. The ether layer is separated, and the aqueous layer is extracted with additional ether.^[2]
- **Purification:** The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The ether is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield pure **2-allylcyclohexanone** (b.p. 90–92°/17 mm).^[2]

Synthesis via Claisen Rearrangement of Cyclohexanone Diallyl Acetal

This procedure involves the acid-catalyzed rearrangement of a diallyl acetal.

Methodology:

- **Reaction Setup:** A solution of cyclohexanone diallyl acetal, toluene, and a catalytic amount of p-toluenesulfonic acid is prepared in a distillation apparatus equipped with a fractionating column.^[4]
- **Rearrangement and Distillation:** The mixture is heated, causing the Claisen rearrangement to occur. An azeotrope of toluene and allyl alcohol is distilled off at 91–92°C.^[4]
- **Workup:** The residue in the distillation flask is cooled and washed with an aqueous potassium carbonate solution to neutralize the acid catalyst. The organic layer is then dried using anhydrous magnesium sulfate.^[4]
- **Purification:** The majority of the toluene is removed by distillation at reduced pressure (100 mmHg). The final product, **2-allylcyclohexanone**, is then purified by vacuum distillation (b.p. 86–88°/15 mm), yielding 85–91% of the pure compound.^[4]

Safety and Handling

2-Allylcyclohexanone is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.^{[3][4][6][13]} It causes skin and serious eye irritation and may cause respiratory irritation.^{[3][4][6]}

GHS Hazard Statements: H302, H312, H315, H319, H332, H335[3][4][6]

Precautionary Measures:

- Handle in a well-ventilated area, preferably in a fume hood.[4][13]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][13]
- Keep away from heat, sparks, open flames, and other ignition sources.[13][14]
- Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][13]

Applications

The primary applications of **2-allylcyclohexanone** are in chemical synthesis and the fragrance industry.

- **Synthetic Intermediate:** It is a valuable building block for constructing more complex molecular architectures. Its bifunctional nature (ketone and alkene) allows for a wide range of subsequent chemical modifications.
- **Flavor and Fragrance:** It is used in the formulation of certain fragrances and flavors, contributing a specific sweet, floral, or fruity note.[4]

Conclusion

2-Allylcyclohexanone is a fundamentally important ketone in organic synthesis, offering multiple sites for chemical modification. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible and versatile tool for researchers in both academic and industrial settings. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring and product characterization, while strict adherence to safety protocols is necessary for its handling.

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